![molecular formula C16H15N3O2S B5596407 1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)

1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

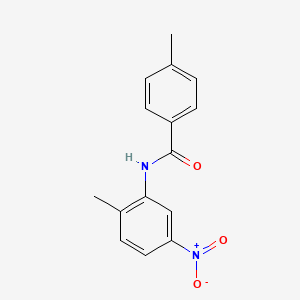

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the condensation of substituted triazoles with other heterocyclic components. For instance, a novel synthesis approach might involve the reaction of 2-acetylfuran with arenediazonium chlorides under Meerwein conditions, leading to 5-aryl-2-acetylfurans, further processed into the target compound through bromination and subsequent reactions with amino-triazole-thiols to form triazolo[3,4-b][1,3,4]thiadiazines (Obushak et al., 2008).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like IR, NMR, and HRMS are essential in determining the molecular structure and confirming the synthesis of such compounds. For example, the X-ray crystal structure and optical properties of similar 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives were elucidated to understand their structural configuration and photophysical behavior (Liu et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents, leading to the formation of new heterocyclic systems. For example, the arylation of unsaturated compounds, such as 2-acetylfuran, and subsequent reactions can produce a wide range of heterocyclic derivatives with potential pharmacological activities (Obushak et al., 2008).

Wissenschaftliche Forschungsanwendungen

Stereoselectivity in Chemical Reactions

Stereoselectivity is a key consideration in the synthesis of complex molecules. For example, Warrier et al. (2004) explored the stereoselectivity of the Paternò-Büchi reaction with aromatic carbonyl compounds, providing insights into the directional effects of hydroxy groups in forming regioisomeric products. This study sheds light on how subtle changes in molecular structure can significantly influence the outcome of photochemical reactions, which could be relevant for the synthesis or modification of compounds similar to the specified chemical (Warrier et al., 2004).

Synthesis and Characterization of Derivatives

Mabkhot et al. (2011) discussed the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives. Such work highlights the methods and approaches for creating and analyzing compounds with potential applications in material science or pharmaceuticals, demonstrating the versatility of organic synthesis techniques (Mabkhot et al., 2011).

Heterocyclic Rearrangement

Potkin et al. (2012) explored the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles. This research could provide a basis for developing novel synthetic pathways for compounds with similar heterocyclic frameworks, offering potential applications in developing new materials or drugs (Potkin et al., 2012).

Synthesis, Characterization, and Applications

Abosadiya et al. (2018) detailed the synthesis, characterization, crystal structures, and DFT studies of new 1,2,4-triazole and triazolidin derivatives. This research contributes to understanding the molecular structure and properties of such compounds, which are crucial for their potential applications in various fields such as pharmaceuticals or materials science (Abosadiya et al., 2018).

Chemical Reactions and Polymer Precursors

Furst et al. (2012) reported on polymer precursors from catalytic reactions of natural oils, demonstrating how organic synthesis can contribute to sustainable materials science. This research is an example of applying chemical knowledge to address environmental concerns, showing the broader impact of organic synthesis on developing new materials (Furst et al., 2012).

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-5-6-12(8-11(10)2)13(20)9-22-16-17-15(18-19-16)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPWIOPOTYHYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)

![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)

![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)

![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)

![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)